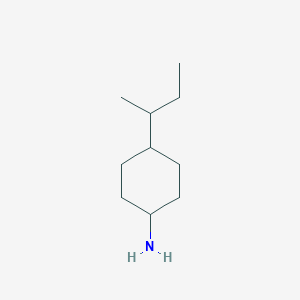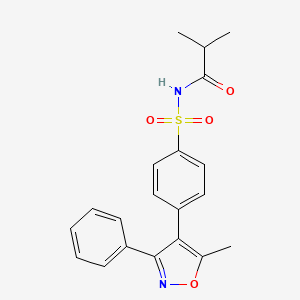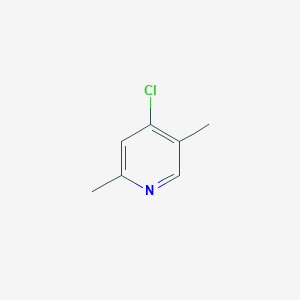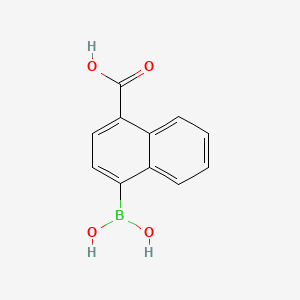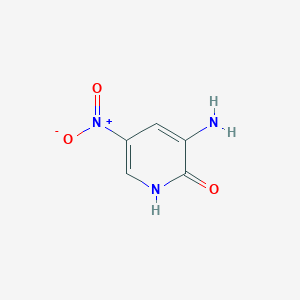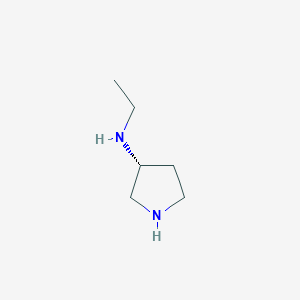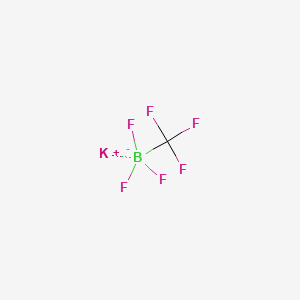
Potassium Trifluoro(trifluoromethyl)borate
Overview
Description
Potassium Trifluoro(trifluoromethyl)borate is a unique organoboron compound known for its stability and versatility in various chemical reactions. It is a potassium salt with the molecular formula CBF6K and is often used in organic synthesis due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
Potassium Trifluoro(trifluoromethyl)borate is a commonly used organic compound . It is primarily targeted in organic synthesis reactions . The compound serves as a source of fluoride ions, which play a crucial role in fluorination reactions .
Mode of Action
This compound interacts with its targets by providing fluoride ions . These ions are essential for fluorination reactions in organic synthesis . The compound can also act as a cyanide transfer agent and an acid catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve fluorination reactions . The fluoride ions provided by the compound interact with other molecules in the reaction, leading to the formation of new fluorinated compounds .
Pharmacokinetics
It is known that the compound is a white crystalline solid with low solubility in water but can dissolve in alcohol, ether, and some organic solvents . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new fluorinated compounds . These compounds are the result of fluorination reactions in which the compound provides fluoride ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound has strong oxidative and acidic properties , which may also be influenced by the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium Trifluoro(trifluoromethyl)borate can be synthesized through the reaction of trifluoromethylboronic acid with potassium fluoride. This reaction typically occurs in an inert atmosphere to prevent moisture interference, as the compound is highly moisture-sensitive .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process often includes the use of specialized equipment to handle the moisture-sensitive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium Trifluoro(trifluoromethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroboranes.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.
Cross-Coupling: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reactions are typically carried out under inert atmospheres to prevent moisture interference .
Major Products Formed
The major products formed from reactions involving this compound include various organoboron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium Trifluoro(trifluoromethyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the development of new pharmaceuticals and biologically active molecules.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: This compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Potassium Trifluoro(trifluoromethyl)borate is unique compared to other organoboron compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium Trifluoroborate: Known for its stability and use in cross-coupling reactions.
Potassium (trifluoromethyl)trifluoroborate: Similar in structure but with different reactivity patterns.
Potassium alkyltrifluoroborates: Used in similar applications but with different alkyl groups attached to the boron atom.
This compound stands out due to its ability to form stable carbon-carbon bonds and its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro(trifluoromethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGBGCVSVMQVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(F)(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBF6K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635481 | |
| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42298-15-7 | |
| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Trifluoro(trifluoromethyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


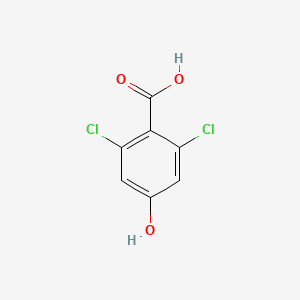
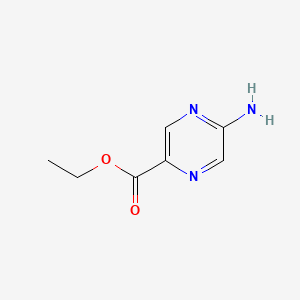

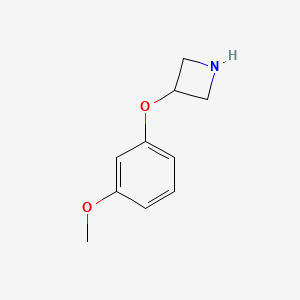
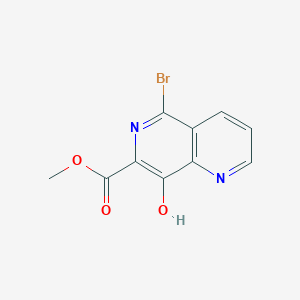
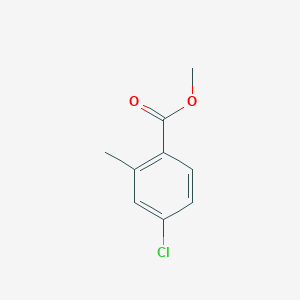
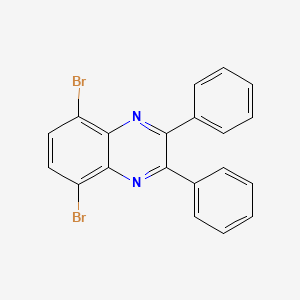
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
